2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-amino-2-(5-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLSVVPRJHGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with an appropriate amine and reducing agent. One common method is the reductive amination of 5-methylthiophene-2-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: The major product is 2-amino-2-(5-methylthiophen-2-yl)acetaldehyde.
Reduction: The major product is 2-amino-2-(5-methylthiophen-2-yl)ethanamine.
Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.
Scientific Research Applications
2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol with key analogs, focusing on structural features, physical properties, and applications:
Structural and Electronic Comparisons
- Thiophene vs. Phenyl Substituents: The 5-methylthiophene group in the target compound introduces electron-rich aromaticity compared to halogenated phenyl rings (e.g., chloro-fluorophenyl in or iodophenyl in ).
- Hybrid Heterocycles: Compounds like 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol combine thiophene with pyrazole, increasing hydrogen-bonding capacity and bioactivity. The target compound’s simpler structure may prioritize synthetic accessibility over multifunctional activity.
Biological Activity
2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a thiophene ring and an aminoethanol group, exhibits various interactions with biological molecules, making it a candidate for therapeutic applications.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its interaction with proteins and nucleic acids.
- π-π Interactions : The thiophene ring allows for π-π stacking interactions, which can modulate enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition leads to decreased production of pro-inflammatory cytokines .
Antioxidative Activity
Preliminary studies suggest that this compound possesses antioxidative properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of up to 20 mm at a concentration of 100 µg/mL, suggesting potent antibacterial activity.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 15 | 100 |
Study 2: Anti-inflammatory Activity
In a model of induced inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups. The study measured paw volume before and after treatment, showing a decrease in inflammation markers.
| Treatment | Paw Volume (mL) Before | Paw Volume (mL) After |
|---|---|---|
| Control | 3.5 | 4.0 |
| Compound Treatment | 3.6 | 3.0 |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A primary route involves reductive amination of the corresponding ketone precursor (e.g., 2-(5-methylthiophen-2-yl)ethanone) using sodium cyanoborohydride or catalytic hydrogenation. Optimize conditions by adjusting pH (5-6 for NaBH3CN) and temperature (25–40°C). Chiral resolution may require enantioselective catalysts, such as Ru-BINAP complexes, to enhance stereochemical control . Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve aromatic protons (δ 6.5–7.2 ppm for thiophene) and amine/ethanol moieties (δ 1.5–3.5 ppm). Compare with analogs like 2-amino-2-(4-iodophenyl)ethanol (δ 7.3–7.8 ppm for aryl protons) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thiophene cleavage.
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Q. What safety precautions should be taken when handling this compound?
- Methodological Answer : Follow GHS08 guidelines for hazardous substances. Use PPE (gloves, goggles), avoid ignition sources (P210), and ensure proper ventilation. Store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents and dispose per local regulations .
Advanced Research Questions
Q. How can enantiomeric purity be achieved and validated for this compound?
- Methodological Answer :
- Synthesis : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution using lipases .
- Validation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric detection. Compare retention times with racemic mixtures.
- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement (e.g., Flack parameter < 0.1) .
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
- Methodological Answer :
- SAR Studies : Substitute the thiophene methyl group with halogens (e.g., Br, F) or aryl groups (e.g., 4-phenoxyphenyl) to assess antimicrobial or anti-inflammatory activity. For example, 2-amino-2-(4-bromo-3-fluorophenyl)ethanol showed enhanced bioactivity in preliminary assays .
- Assay Design : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial evaluation or ELISA for cytokine inhibition in anti-inflammatory studies .
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Purity Check : Recrystallize the compound and reacquire NMR/MS data.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental values.
- X-ray Diffraction : Confirm molecular geometry using SHELX-refined crystallographic data to identify conformational isomers .
Q. How can computational chemistry aid in predicting reactivity and stability?
- Methodological Answer :
- Reactivity Prediction : Use Gaussian or ORCA to model nucleophilic attack at the amino group or oxidation of the thiophene ring.
- Stability Analysis : Calculate bond dissociation energies (BDEs) for the C-S bond in thiophene under thermal stress.
- Solubility Profiling : Apply COSMO-RS simulations to optimize solvent systems for synthesis or formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
